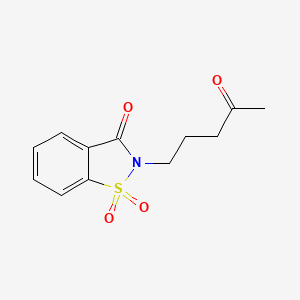
4-ethylhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethylhexan-2-one is an organic compound with the molecular formula C8H16O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is known for its use in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-ethylhexan-2-one can be synthesized through several methods. One common method involves the acetoacetic ester synthesis, where acetoacetic ester is alkylated and then decarboxylated to form the desired ketone . The reaction typically requires a base such as sodium ethoxide and is carried out under mild conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-ethyl-2-hexenal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired reduction.
Analyse Des Réactions Chimiques
Types of Reactions: 4-ethylhexan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents, hydrazine (NH2NH2)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted ketones and alcohols
Applications De Recherche Scientifique
4-ethylhexan-2-one has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.
Mécanisme D'action
The mechanism of action of 4-ethylhexan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of addition products . This reactivity is crucial for its role in organic synthesis and industrial applications.
Comparaison Avec Des Composés Similaires
4-Methyl-2-hexanone: Similar in structure but with a methyl group instead of an ethyl group.
2-Hexanone: Lacks the ethyl substituent, making it less sterically hindered.
4-Ethyl-2-pentanone: Shorter carbon chain, leading to different physical properties.
Uniqueness: 4-ethylhexan-2-one is unique due to its specific structure, which provides distinct reactivity and physical properties compared to its analogs. The presence of the ethyl group at the fourth position influences its boiling point, solubility, and reactivity in chemical reactions .
Propriétés
Formule moléculaire |
C8H16O |
|---|---|
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
4-ethylhexan-2-one |
InChI |
InChI=1S/C8H16O/c1-4-8(5-2)6-7(3)9/h8H,4-6H2,1-3H3 |
Clé InChI |
QKMFSGUNPGTQPT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Methoxy-8-methyl-2-[6-(propan-2-yl)pyridin-2-yl]quinolin-4(1H)-one](/img/structure/B8648594.png)






![4-butyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8648639.png)




![3-(Benzo[b]thiophen-3-yl)-2-oxopropyl Acetate](/img/structure/B8648671.png)
![4-([2,2'-Bithiophen]-5-yl)but-3-yne-1,2-diol](/img/structure/B8648681.png)
